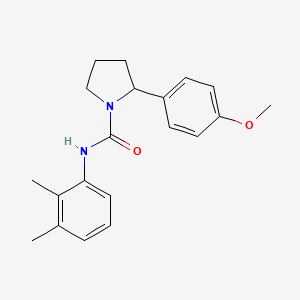![molecular formula C19H31NO5 B5966374 {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate](/img/structure/B5966374.png)
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate, also known as DMPEA-OX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPEA-OX is a derivative of the phenethylamine family and has been synthesized through various methods.
Mechanism of Action
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate acts as a selective inhibitor of monoamine neurotransmitter uptake, specifically dopamine, norepinephrine, and serotonin. It is thought to work by binding to the transporters responsible for the uptake of these neurotransmitters, thereby preventing their reuptake into presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has been shown to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been shown to have antidepressant-like effects in animal models, as well as potential neuroprotective effects in the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has several advantages for use in lab experiments, including its selective inhibition of monoamine neurotransmitter uptake and its potential use as a tool in neuroscience research. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential therapeutic applications.
Future Directions
Future research on {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate could focus on its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, further research could be conducted to fully understand its mechanisms of action and potential biochemical and physiological effects. {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate could also be further studied as a tool in neuroscience research, specifically in the study of monoamine neurotransmitters and their function in the brain.
Synthesis Methods
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate can be synthesized through various methods, including the reaction of 4-(1,1-dimethylpropyl)phenol with diethylamine followed by the addition of oxalic acid. The resulting compound is then purified through recrystallization. Other methods include the reaction of 4-(1,1-dimethylpropyl)phenol with diethylamine hydrochloride followed by the addition of oxalic acid and the reaction of 4-(1,1-dimethylpropyl)phenol with diethylamine followed by the addition of oxalic acid dihydrate.
Scientific Research Applications
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has been used in various scientific research applications, including as a potential therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and depression. {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has also been studied for its potential use as a tool in neuroscience research, specifically in the study of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has been shown to selectively inhibit the uptake of these neurotransmitters, making it a valuable tool for studying their function in the brain.
properties
IUPAC Name |
N,N-diethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-6-17(4,5)15-9-11-16(12-10-15)19-14-13-18(7-2)8-3;3-1(4)2(5)6/h9-12H,6-8,13-14H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZZBRMMQNYFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCN(CC)CC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide](/img/structure/B5966296.png)

![N-({[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5966298.png)
![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5966302.png)
![5-tert-butyl-1-[(2,4-dichlorophenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5966306.png)
![ethyl 3-amino-2-benzoyl-3-[(2-furylmethyl)amino]acrylate](/img/structure/B5966313.png)
![2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5966320.png)
![ethyl 1-[(2-pyrimidinylthio)acetyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5966329.png)


![methyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-beta-alaninate](/img/structure/B5966363.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5966367.png)
![N-(4-chlorophenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B5966380.png)
